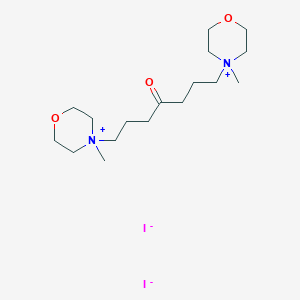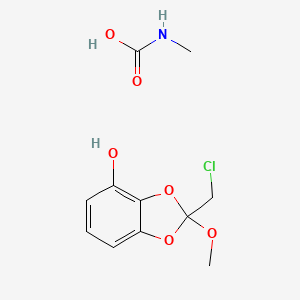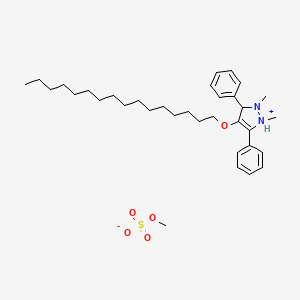![molecular formula C8H20NO3P B14593659 Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate CAS No. 61131-15-5](/img/structure/B14593659.png)
Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, an amino group, and a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific enzymes. This interaction can affect various biochemical pathways, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Trimethyl phosphite
Uniqueness
Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61131-15-5 |
|---|---|
Molekularformel |
C8H20NO3P |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
N-(1-dimethoxyphosphorylethyl)butan-2-amine |
InChI |
InChI=1S/C8H20NO3P/c1-6-7(2)9-8(3)13(10,11-4)12-5/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
CUMGVAKOISGREG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(C)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


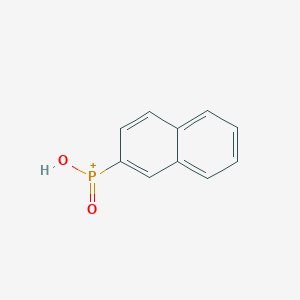
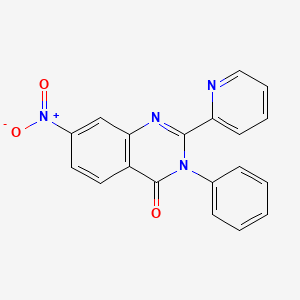
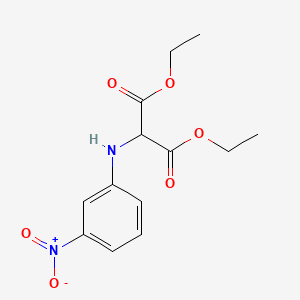
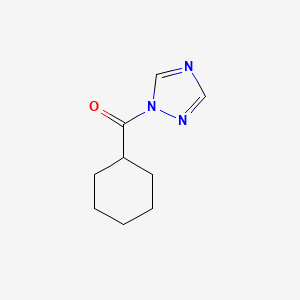
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)

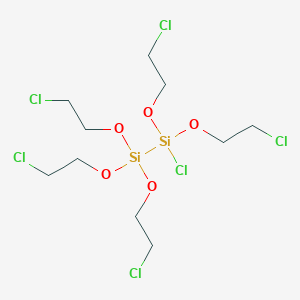
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)


